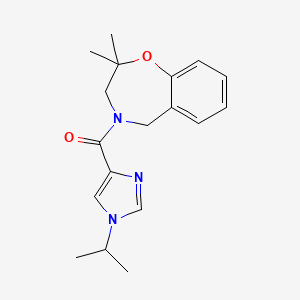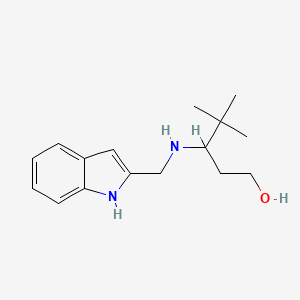
(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine ring, followed by the introduction of the imidazole group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest for developing new medications.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone: shares structural similarities with other benzoxazepine and imidazole derivatives.
Benzoxazepine derivatives: Known for their diverse pharmacological activities, including antipsychotic and antidepressant effects.
Imidazole derivatives: Commonly used in antifungal medications and as enzyme inhibitors.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-(1-propan-2-ylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(2)21-10-15(19-12-21)17(22)20-9-14-7-5-6-8-16(14)23-18(3,4)11-20/h5-8,10,12-13H,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRSOYPFLOUMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)N2CC3=CC=CC=C3OC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide](/img/structure/B7038019.png)
![1-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one](/img/structure/B7038021.png)
![1-[cyclopropyl(2,3-dihydro-1H-inden-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B7038037.png)
![4-[(3-fluorophenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B7038039.png)
![4-(2-fluoro-3-methoxyphenyl)-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B7038046.png)
![[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(2S,4S)-1,2-dimethylpiperidin-4-yl]methanone](/img/structure/B7038053.png)

![3-(2-Chloro-6-fluorophenyl)-2-hydroxy-1-(4,6,7,8-tetrahydrofuro[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B7038074.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-4-(1-methyl-1,2,4-triazol-3-yl)-N-propylbenzamide](/img/structure/B7038082.png)
![1-[3-(Hydroxymethyl)-3-propylpyrrolidin-1-yl]-3-methyl-3-(4-methylphenyl)butan-1-one](/img/structure/B7038100.png)
![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7038102.png)
![N-[2-(azepan-1-yl)ethyl]-2-methyl-6-oxo-N-propyl-1H-pyridine-3-carboxamide](/img/structure/B7038104.png)
![4-[2-(2,5-difluorophenyl)cyclopropanecarbonyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7038105.png)
![6-ethyl-N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-methyl-N-propylpyridine-3-carboxamide](/img/structure/B7038106.png)
